molecular formula C8H6F5NO2S B2400037 3,5-Difluoro-N-(2,2,2-trifluoroethyl)benzenesulfonamide CAS No. 2327116-69-6

3,5-Difluoro-N-(2,2,2-trifluoroethyl)benzenesulfonamide

Cat. No.: B2400037
CAS No.: 2327116-69-6
M. Wt: 275.19
InChI Key: FRZRDEQNGOBCFM-UHFFFAOYSA-N
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Description

3,5-Difluoro-N-(2,2,2-trifluoroethyl)benzenesulfonamide is a fluorinated organic compound characterized by the presence of both difluoro and trifluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-N-(2,2,2-trifluoroethyl)benzenesulfonamide typically involves the reaction of 3,5-difluoroaniline with 2,2,2-trifluoroethylsulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher productivity and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-N-(2,2,2-trifluoroethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzenesulfonamides.

    Oxidation: Formation of sulfonic acids or sulfonyl chlorides.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

3,5-Difluoro-N-(2,2,2-trifluoroethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability and bioavailability.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-N-(2,2,2-trifluoroethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity to these targets by forming strong hydrogen bonds or electrostatic interactions. This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Difluoro-N-(2,2,2-trifluoroethyl)benzamide
  • 3,5-Difluoro-N-(2,2,2-trifluoroethyl)aniline
  • 2,2,2-Trifluoroethylsulfonamide

Uniqueness

3,5-Difluoro-N-(2,2,2-trifluoroethyl)benzenesulfonamide is unique due to the combination of difluoro and trifluoro groups, which impart distinct chemical and physical properties. These properties include high electronegativity, increased lipophilicity, and enhanced metabolic stability, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

3,5-difluoro-N-(2,2,2-trifluoroethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F5NO2S/c9-5-1-6(10)3-7(2-5)17(15,16)14-4-8(11,12)13/h1-3,14H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRZRDEQNGOBCFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)S(=O)(=O)NCC(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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